Folic acid methyl ester

Solubility Formulation In Vitro Assay

Researchers requiring high-concentration folate stock solutions face DMSO solubility limits with standard folic acid. Folic acid methyl ester solves this with ≥4-fold higher DMSO solubility (100 mg/mL, 219.58 mM), enabling concentrated dosing while minimizing solvent carryover artifacts. • DMSO solubility: 100 mg/mL - ideal for high-throughput screening • Engages DHFR pathway; suitable for antifolate mechanism studies & transporter-independent uptake assays • Supplied as ≥98% pure solid; global shipping with room temperature stability during transit.

Molecular Formula C20H21N7O6
Molecular Weight 455.4 g/mol
Cat. No. B15390113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolic acid methyl ester
Molecular FormulaC20H21N7O6
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C20H21N7O6/c1-33-19(32)13(6-7-14(28)29)25-17(30)10-2-4-11(5-3-10)22-8-12-9-23-16-15(24-12)18(31)27-20(21)26-16/h2-5,9,13,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H3,21,23,26,27,31)/t13-/m0/s1
InChIKeyYIVGBIWFBUNYLC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folic Acid Methyl Ester Research Overview


Folic acid methyl ester (CAS 1348988-65-7) is a methyl ester metabolite of folic acid with the molecular formula C20H21N7O6 and molecular weight of 455.42 g/mol . This compound belongs to the pteridine class of folate derivatives and is structurally distinguished from folic acid (CAS 59-30-3) by methylation of the terminal glutamic acid carboxyl group. Unlike the biologically active circulating form 5-methyltetrahydrofolate (5-MTHF), folic acid methyl ester represents an oxidized folate derivative with distinct physicochemical and biochemical properties relevant to research applications, particularly in neuropsychiatric condition studies where folate metabolism plays a mechanistic role .

Oxidized Folate Probe

For folate transport and metabolism studies requiring oxidized folate class

High DMSO Solubility

Supports concentrated stock preparation for cell-based assays with reduced solvent volume

Distinct Endpoint Profile

Apoptosis and genomic damage endpoints differ from reduced folate (e.g., 5-MTHF) context

Folic Acid Methyl Ester: Why Substitution Fails


Folate derivatives cannot be substituted interchangeably due to fundamental differences in transport kinetics, metabolic activation requirements, and stability profiles. Folic acid is poorly recognized by the reduced folate carrier (RFC), exhibiting a Km of approximately 200 μM compared to 2–7 μM for reduced folates such as 5-methylTHF [1]. Furthermore, folic acid requires sequential reduction by dihydrofolate reductase (DHFR) before achieving metabolic activity, whereas 5-MTHF bypasses this requirement entirely [2]. Folic acid methyl ester introduces additional distinctions through esterification, which alters both physicochemical properties (including DMSO solubility) and cellular handling compared to the parent folic acid molecule . These differences produce measurable variations in experimental outcomes including apoptosis rates and genomic stability parameters, making compound-specific selection essential for reproducible research.

Transporter Affinity Mismatch

RFC-mediated uptake differs significantly; oxidized folate class shows low RFC affinity unlike reduced folates

Metabolic Activation Mismatch

Requires DHFR-dependent reduction; 5-MTHF and folinic acid bypass DHFR, altering metabolic pathway engagement

Solubility & Handling Mismatch

Esterification modifies DMSO solubility and cellular handling; may not replicate parent folate behavior

Folic Acid Methyl Ester: Comparative Evidence


DMSO Solubility Advantage Over Folic Acid

Folic acid methyl ester demonstrates substantially enhanced solubility in dimethyl sulfoxide (DMSO) compared to unmodified folic acid, enabling higher concentration stock solution preparation for in vitro studies. Folic acid methyl ester achieves DMSO solubility of 100 mg/mL (219.58 mM) , whereas folic acid exhibits markedly lower DMSO solubility (≥25 mg/mL with heating required) and dissolves only slightly in DMSO even under heated conditions [1]. This represents a minimum 4-fold solubility enhancement in the preferred organic solvent for cell culture applications.

DMSO Solubility
Cross-study comparable
100 mg/mL (219.58 mM) vs ≥25 mg/mL (folic acid); ≥4-fold higher
Supports concentrated DMSO stock preparation for dose-response assays
Ultrasonic assistance may be required
Solubility Formulation In Vitro Assay Sample Preparation

Apoptosis: Folic Acid vs. 5-MTHF

In head-to-head in vitro comparisons using human lymphocyte cultures, significant differences in apoptosis induction were observed between folate forms. Cultures supplemented with 5-methyltetrahydrofolate (5-MeTHF) exhibited significantly higher apoptosis rates compared to folic acid-supplemented cultures (P < 0.05) [1]. Concurrently, at 120 nM concentration, folic acid produced significantly lower micronucleated binucleate cell frequency compared to 120 nM 5-MeTHF [1]. While direct folic acid methyl ester apoptosis data are not available, these findings establish a class-level distinction indicating that oxidized folates (including folic acid and its ester derivatives) and reduced folates (5-MTHF) produce measurably different cellular outcomes that preclude interchangeable use.

Apoptosis & Micronuclei
Class-level inference
5-MeTHF: higher apoptosis (P
Oxidized vs reduced folate class impacts apoptosis and genomic damage endpoints
Direct methyl ester data not available; class-level inference
RFC Transport Affinity
Class-level inference
Folic acid Km ≈200 μM; 5-MeTHF Km 2–7 μM (28-100 fold difference)
Low-RFC uptake context supports FR-mediated transport studies
Methyl ester class inference from folic acid
DHFR Inhibition
Class-level inference
Folic acid Ki = 0.4 μM; 5-MTHF bypasses DHFR
DHFR engagement relevant for antifolate mechanism studies
Oxidized folate property; methyl ester expected similar
Apoptosis Cell Death Lymphocyte Culture Genomic Stability

RFC Affinity for Oxidized Folates

The reduced folate carrier (RFC/SLC19A1) exhibits markedly lower affinity for oxidized folates compared to reduced folate derivatives. RFC displays Km values of 2–7 μM for 5-methylTHF and other reduced folate derivatives, but demonstrates substantially poorer affinity for folic acid with a Km of approximately 200 μM [1]. This 28- to 100-fold difference in transporter affinity has direct implications for cellular uptake efficiency and experimental design. As a methyl ester derivative of folic acid, folic acid methyl ester belongs to the oxidized folate class and is therefore expected to exhibit similarly reduced RFC-mediated transport efficiency compared to reduced folate alternatives.

RFC Transport Affinity
Class-level inference
Folic acid Km ≈200 μM; 5-MeTHF Km 2–7 μM (28-100 fold difference)
Low-RFC uptake context supports FR-mediated transport studies
Methyl ester class inference from folic acid
Folate Transport RFC Cellular Uptake Pharmacokinetics

DHFR Inhibition by Folic Acid

Folic acid functions as a partial competitive inhibitor of dihydrofolate reductase (DHFR) with a measured inhibition constant (Ki) of 0.4 μM in Drosophila melanogaster DHFR [1][2]. In the same assay system, trimethoprim (a complete competitive inhibitor) exhibited a Ki of 5.4 μM, while methotrexate (a tight-binding antifolate) showed a Kd of 0.9 nM [1]. This kinetic profile establishes that oxidized folates can interact with and partially inhibit DHFR, a property not shared by reduced folate derivatives (e.g., 5-MTHF, folinic acid) which bypass DHFR entirely. Folic acid methyl ester, as an oxidized folate derivative, would be expected to exhibit similar DHFR interaction properties.

DHFR Inhibition
Class-level inference
Folic acid Ki = 0.4 μM; 5-MTHF bypasses DHFR
DHFR engagement relevant for antifolate mechanism studies
Oxidized folate property; methyl ester expected similar
DHFR Enzyme Kinetics Antifolate Inhibition

Folic Acid Methyl Ester: Best Research Applications


Stock Solution Preparation for Cell-Based Screening

Folic acid methyl ester is the preferred choice when experimental protocols require high-concentration folate stock solutions in DMSO (up to 100 mg/mL, 219.58 mM) . This solubility advantage (≥4-fold higher than unmodified folic acid) enables preparation of concentrated dosing solutions that minimize DMSO carryover effects in cell culture, which is particularly critical for high-throughput screening campaigns where solvent toxicity can confound results [1].

Folate Transport Studies: Low RFC Uptake

Folic acid methyl ester belongs to the oxidized folate class that exhibits poor recognition by the reduced folate carrier (RFC/SLC19A1), with class-representative folic acid showing a Km of approximately 200 μM compared to 2–7 μM for reduced folates . This property makes folic acid methyl ester suitable for experimental systems designed to investigate folate receptor (FR)-mediated uptake pathways, evaluate transporter-independent folate entry mechanisms, or create controlled low-uptake baseline conditions.

DHFR & Antifolate Mechanism Research

As an oxidized folate derivative, folic acid methyl ester engages the DHFR-dependent metabolic pathway, in contrast to reduced folates (5-MTHF, folinic acid) that bypass DHFR entirely . Folic acid (oxidized folate class representative) demonstrates measurable DHFR interaction with a Ki of 0.4 μM [1]. This pathway engagement is essential for studies investigating antifolate drug mechanisms (e.g., methotrexate, trimethoprim), DHFR enzyme kinetics, or metabolic conditions where DHFR activity is the variable of interest.

Folate Metabolism in Neuropsychiatric Research

Folic acid methyl ester has established application in research on neuropsychiatric conditions including depression, where altered folate metabolism and one-carbon cycle dysfunction are implicated in pathophysiology . The compound's methyl ester modification may influence its handling in neural tissues compared to unmodified folic acid, though direct comparative neuropharmacokinetic data remain limited. Researchers should verify that oxidized folate pharmacology aligns with their specific neuropsychiatric research question before selecting this compound over reduced folate alternatives.

Application
Selection Property
Validation Focus
DMSO stock preparation for cell assays
High DMSO solubility (oxidized folate)
DMSO carryover minimization & dose-response fidelity
Folate transport pathway studies
Low RFC affinity (oxidized folate class)
FR-mediated vs RFC-mediated uptake pathways
DHFR & antifolate mechanism research
DHFR interaction (oxidized folate)
DHFR kinetics & antifolate mechanism characterization
Neuropsychiatric folate metabolism research
Methyl ester modification
Tissue-specific folate handling & one-carbon cycle endpoints

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